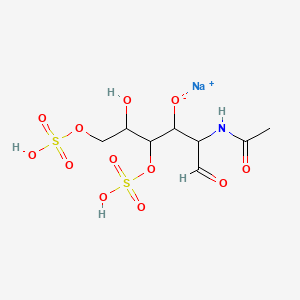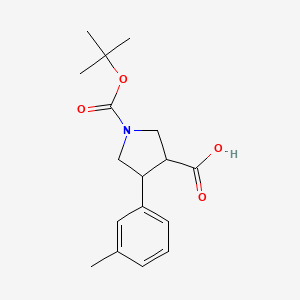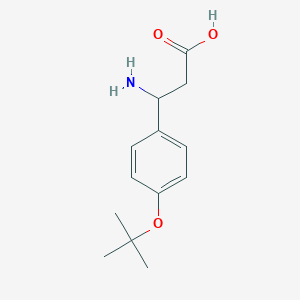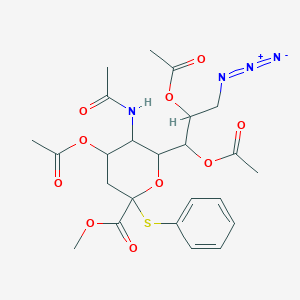
Sodium;2-acetamido-5-hydroxy-1-oxo-4,6-disulfooxyhexan-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-acetamido-5-hydroxy-1-oxo-4,6-disulfooxyhexan-3-olate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes acetamido, hydroxy, oxo, and disulfooxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-acetamido-5-hydroxy-1-oxo-4,6-disulfooxyhexan-3-olate typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Acetylation: Introduction of the acetamido group through acetylation of an appropriate amine precursor.
Hydroxylation: Addition of hydroxyl groups using oxidizing agents.
Sulfonation: Introduction of sulfooxy groups through sulfonation reactions.
Final Assembly: Combining the functionalized intermediates under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-acetamido-5-hydroxy-1-oxo-4,6-disulfooxyhexan-3-olate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Sodium;2-acetamido-5-hydroxy-1-oxo-4,6-disulfooxyhexan-3-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Sodium;2-acetamido-5-hydroxy-1-oxo-4,6-disulfooxyhexan-3-olate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to participate in various biochemical pathways, influencing cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Sodium (2R)-2-(1,2-dihydroxyethyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-3-olate: Shares similar functional groups but differs in overall structure.
Cyanoacetamides: Contains acetamido groups but lacks the sulfooxy and hydroxy functionalities.
Uniqueness
Sodium;2-acetamido-5-hydroxy-1-oxo-4,6-disulfooxyhexan-3-olate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets sets it apart from similar compounds.
Propiedades
Fórmula molecular |
C8H14NNaO12S2 |
|---|---|
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
sodium;2-acetamido-5-hydroxy-1-oxo-4,6-disulfooxyhexan-3-olate |
InChI |
InChI=1S/C8H14NO12S2.Na/c1-4(11)9-5(2-10)7(13)8(21-23(17,18)19)6(12)3-20-22(14,15)16;/h2,5-8,12H,3H2,1H3,(H,9,11)(H,14,15,16)(H,17,18,19);/q-1;+1 |
Clave InChI |
OKSOCNILHSEGHE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(5aS)-6,6,9abeta-Trimethyl-5,5aalpha,6,7,8,9,9a,9balpha-octahydronaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12322249.png)
![1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B12322257.png)


